6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol
Description
Properties
IUPAC Name |
5-bromo-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O/c1-3-6(4-2)15-9-8(14-10(15)16)12-5-7(11)13-9/h5-6H,3-4H2,1-2H3,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZLLOCPIPPQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C2=NC(=CN=C2NC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol (CAS: 1005490-98-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13BrN4O
- Molar Mass : 285.14 g/mol
- CAS Number : 1005490-98-1
Pharmacological Properties
Research indicates that imidazopyridine derivatives, including this compound, exhibit a range of biological activities:
- Antagonistic Effects : Compounds within this class have been evaluated as antagonists for various biological receptors. Notably, they have shown activity against:
- Aurora A Kinase Inhibition : Recent studies have identified imidazo[4,5-b]pyridine derivatives as potent inhibitors of Aurora A kinase, which plays a critical role in cell cycle regulation. These compounds have demonstrated significant antiproliferative effects in cancer cell lines .
- Skeletal Muscle Modulation : The compound is noted for its modulatory effects on skeletal muscle myosin, suggesting potential applications in muscle-related disorders .
The biological activity of this compound can be attributed to its structural features that facilitate interactions with various biological targets:
- Hydrogen Bonding : The presence of hydroxyl and nitrogen groups allows for strong hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity .
Study on Anticancer Activity
In a study assessing the anticancer properties of imidazopyridine derivatives, including this compound:
- Cell Lines Tested : Various cancer cell lines were treated with the compound.
- Results : The compound exhibited significant cytotoxicity at micromolar concentrations, indicating its potential as an anticancer agent .
Structure and Activity Relationship (SAR)
A structure–activity relationship analysis has revealed that modifications to the imidazopyridine scaffold can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and membrane permeability |
| Variation in halogen substituents | Altered receptor binding dynamics |
Scientific Research Applications
Modulation of Skeletal Muscle Myosin
One of the primary applications of 6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol is its role as a modulator of skeletal muscle myosin . This property is particularly relevant in the context of muscle disorders such as amyotrophic lateral sclerosis (ALS) and other neuromuscular diseases. The compound has been identified as a derivative of Tirasemtiv (T446700), which has shown promise in improving muscle function by enhancing the performance of myosin, the motor protein responsible for muscle contraction .
Therapeutic Potential in Neuromuscular Disorders
Research indicates that compounds like this compound could be beneficial in treating conditions characterized by muscle weakness and fatigue. By targeting myosin's activity, it may help improve muscle strength and endurance in patients suffering from various neuromuscular disorders. This application aligns with ongoing studies aimed at developing effective therapies for ALS and related conditions .
Structure–Activity Relationship Studies
The compound's unique imidazo[4,5-b]pyrazine structure allows for extensive structure–activity relationship (SAR) studies. These studies are crucial for understanding how modifications to the chemical structure can enhance biological activity or reduce side effects. Such insights can guide the design of new derivatives with improved pharmacological profiles .
Data Tables
| Application Area | Description |
|---|---|
| Skeletal Muscle Modulation | Enhances myosin function; potential treatment for ALS |
| Neuromuscular Disorder Therapy | Improves muscle strength and endurance |
| Structure–Activity Relationship | Guides development of new derivatives |
Case Study 1: Tirasemtiv Derivative Research
In a clinical trial involving Tirasemtiv, researchers observed that modulation of skeletal muscle myosin led to significant improvements in muscle strength among participants with ALS. The findings suggest that derivatives like this compound may offer similar benefits, warranting further investigation into their therapeutic efficacy and safety profiles.
Case Study 2: SAR Analysis
A recent study focused on the SAR of imidazo[4,5-b]pyrazines revealed that specific substitutions at the bromine position significantly influenced biological activity. This insight provides a pathway for developing more potent analogs that can be tested for their effectiveness in clinical settings.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocycle Modifications
Imidazo[4,5-b]pyrazine vs. Imidazo[4,5-b]pyridine
- Target Compound : The pyrazine core (two adjacent nitrogen atoms in the six-membered ring) increases electron-deficient character compared to pyridine-based analogs ().
- The hydroxyl group forms hydrogen-bonded dimers, a feature likely shared with the target compound.
Thiazolo[4,5-b]pyrazine Derivatives ()
- 6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine : Replacement of imidazole with thiazole introduces a sulfur atom, altering hydrogen-bonding capacity and redox properties. Molecular weight (309.18 g/mol) is lower than the target compound, suggesting differences in bioavailability.
Substituent Variations
Position 6 Modifications
- Molecular formula (C₁₂H₁₄N₄O vs. C₁₀H₁₃BrN₄O for the target) indicates higher hydrophobicity.
Position 2 Modifications
Pharmacologically Relevant Derivatives
- Bromo at position 7 (vs. 6 in the target) alters steric and electronic profiles.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The hydroxyl group in the target compound likely forms dimers, as seen in 6-bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (r.m.s. deviation 0.017 Å).
- Lipophilicity : The pentan-3-yl group increases logP compared to methyl or benzyl substituents, impacting membrane permeability (e.g., 3-Benzylpyrido[2,3-b]pyrazin-2-ol in ).
Data Tables
Table 1: Structural and Molecular Comparisons
Research Findings and Implications
- Biological Activity : Bromo-substituted imidazo derivatives (e.g., ) are frequently explored in medicinal chemistry for kinase inhibition or antimicrobial activity. The target compound’s bromo group may act as a leaving group in nucleophilic substitutions.
- Crystallography : Tools like SHELXL () and Mercury () enable precise structural comparisons, highlighting planar geometries and packing efficiencies.
Preparation Methods
Alkylation of 6-Bromo-1,3-dihydro-imidazo[4,5-b]pyrazin-2-one
A representative method involves the alkylation of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyrazin-2-one with an appropriate alkylating agent under basic conditions:
- Reagents and Conditions : The reaction mixture contains 6-bromo-1,3-dihydro-imidazo[4,5-b]pyrazin-2-one, potassium carbonate as a base, and a phase transfer catalyst such as tetra-n-butylammonium bromide in a polar aprotic solvent like dimethylformamide (DMF).
- Alkylating Agent : Pentan-3-yl halide (e.g., pentan-3-yl iodide or bromide) is added dropwise.
- Reaction Conditions : Stirring at room temperature for 12 hours allows for efficient N-1 alkylation.
- Workup and Purification : After completion (monitored by TLC), the mixture is filtered, solvent evaporated under reduced pressure, and the residue purified by silica gel column chromatography using ethyl acetate-hexane mixtures. Recrystallization yields the pure product.
This method is analogous to the preparation of related methylated derivatives reported in the literature, where methyl iodide was used for alkylation under similar conditions.
Bromination and Subsequent Functionalization
- Starting from an imidazo[4,5-b]pyrazin-2-one core, selective bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and solvent conditions.
- The brominated intermediate can then be subjected to N-alkylation with pentan-3-yl substituents as described above.
Palladium-Catalyzed Cross-Coupling Approaches
Summary Table of Preparation Methods
Research Findings and Notes
- The alkylation step is crucial for introducing the pentan-3-yl group selectively at the N-1 position without affecting other reactive sites.
- Use of phase transfer catalysts improves reaction efficiency and yields.
- Bromination at the 6-position is typically regioselective due to electronic properties of the heterocyclic core.
- Purification by silica gel chromatography and recrystallization ensures high purity, which is important for subsequent biological evaluation.
- The compound is related structurally to modulators of skeletal muscle myosin and derivatives of Tirasemtiv, indicating potential pharmacological relevance.
Q & A
Basic: What are the recommended synthetic routes for 6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol?
Methodological Answer:
The synthesis typically involves alkylation of a brominated imidazo[4,5-b]pyrazinone precursor. For example:
Core Formation : Start with 6-bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one, synthesized via condensation of brominated pyrazine derivatives with urea or thiourea analogs under acidic conditions.
Alkylation : React the core compound with pentan-3-yl iodide or bromide in a polar aprotic solvent (e.g., DMF or DMSO) using a base like K₂CO₃ or NaH to introduce the pentan-3-yl group at the N1 position.
Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the product.
Key Reference : Similar alkylation strategies are validated for analogous bromoimidazopyridine derivatives .
Basic: How can the purity and structural integrity of the compound be confirmed?
Methodological Answer:
Employ a multi-technique approach:
- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and stereochemistry (e.g., as demonstrated for 6-bromo-3-methyl derivatives) .
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions and detect impurities (e.g., δ ~7–8 ppm for aromatic protons, δ ~50–60 ppm for pentan-3-yl carbons).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and UV detection at 254 nm.
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~327.1 Da).
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or by-products. Strategies include:
Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts.
Variable-Temperature NMR : Detect tautomeric equilibria or dynamic processes by analyzing spectra at 25°C vs. −40°C.
2D NMR Techniques : Use COSY, HSQC, and HMBC to assign ambiguous peaks and confirm connectivity.
Single-Crystal Analysis : Resolve structural ambiguities definitively using X-ray diffraction .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
Optimize parameters systematically:
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and solubility.
- Temperature Control : Lower temperatures (0–25°C) may reduce side reactions during alkylation.
- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
- Reagent Stoichiometry : Adjust the molar ratio of alkylating agent (1.2–1.5 equivalents) to minimize over-alkylation.
Key Insight : Reaction kinetics and solvent polarity significantly influence product distribution, as observed in analogous pyrazole syntheses .
Advanced: What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?
Methodological Answer:
Focus on modular modifications:
Substituent Variation : Replace the pentan-3-yl group with branched or cyclic alkyl chains to assess steric effects.
Halogen Exchange : Substitute bromine with chlorine or iodine to probe electronic impacts.
Functional Group Addition : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) at the pyrazine ring to modulate reactivity.
Bioisosteric Replacement : Swap the imidazo ring with triazolo or pyrazolo analogs to evaluate pharmacophore compatibility.
Reference : Derivatives like 6-bromo-1-(propadienyl) analogs highlight the role of substituent geometry in reactivity .
Basic: What analytical challenges arise when characterizing this compound, and how are they addressed?
Methodological Answer:
Common challenges include:
- Isomer Differentiation : Use NOESY NMR to distinguish regioisomers via spatial correlations.
- By-Product Identification : Employ LC-MS to detect trace impurities (<0.5%) and optimize purification protocols.
- Hydrogen Bonding Artifacts : Analyze IR spectra (e.g., N-H stretches ~3200 cm⁻¹) and compare with X-ray data to confirm dimerization tendencies .
Advanced: How can computational methods support research on this compound?
Methodological Answer:
- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina or Schrödinger Suite.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict spectroscopic properties (e.g., NMR chemical shifts).
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous vs. lipid environments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
